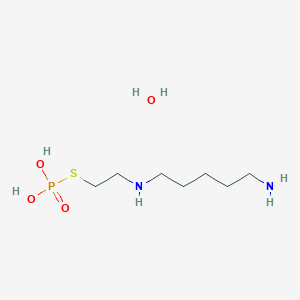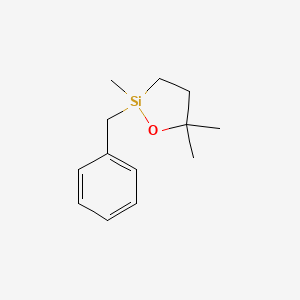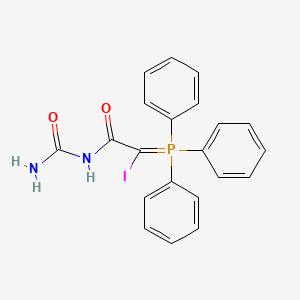![molecular formula C8H12O3 B14511028 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene CAS No. 63428-27-3](/img/structure/B14511028.png)
9,10,11-Trioxabicyclo[6.2.1]undec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10,11-Trioxabicyclo[6.2.1]undec-1-ene: is a bicyclic organic compound characterized by the presence of three oxygen atoms within its bicyclic structure. This compound is notable for its unique structural features, which make it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
- Bicyclo[6.2.1]undec-9-ene-2,6-dione
- 11-Oxabicyclo[6.2.1]undec-3-ene
Comparison: 9,10,11-Trioxabicyclo[6.2.1]undec-1-ene is unique due to the presence of three oxygen atoms within its bicyclic structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The additional oxygen atoms can enhance the compound’s ability to participate in hydrogen bonding and other interactions, making it more versatile in various applications.
Propiedades
Número CAS |
63428-27-3 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
9,10,11-trioxabicyclo[6.2.1]undec-1-ene |
InChI |
InChI=1S/C8H12O3/c1-2-4-6-8-9-7(5-3-1)10-11-8/h5,8H,1-4,6H2 |
Clave InChI |
OABUDIYVGDYQGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=C2OC(CC1)OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)

![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)



![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
